(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid
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Overview
Description
(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid is a chiral amino acid derivative characterized by the presence of a difluoromethyl group attached to the phenyl ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid typically involves the introduction of the difluoromethyl group into the aromatic ring. One common method is the transition-metal-catalyzed difluoromethylation of aromatic compounds. This process can be achieved using various difluoromethylation reagents and catalysts, such as copper or palladium complexes . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can modulate the activity of the target protein and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
3,3,3-Trifluoro-2,2-dimethylpropanoic acid: A trifluoromethylated carboxylic acid used in various synthetic applications.
Uniqueness
(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid is unique due to its chiral nature and the presence of both an amino acid moiety and a difluoromethyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound in medicinal chemistry and drug design .
Properties
Molecular Formula |
C10H11F2NO2 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
(2R)-2-amino-3-[4-(difluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-9(12)7-3-1-6(2-4-7)5-8(13)10(14)15/h1-4,8-9H,5,13H2,(H,14,15)/t8-/m1/s1 |
InChI Key |
WAAULDXYXPJAKD-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)C(F)F |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(F)F |
Origin of Product |
United States |
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